LysoSensor PDMPO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

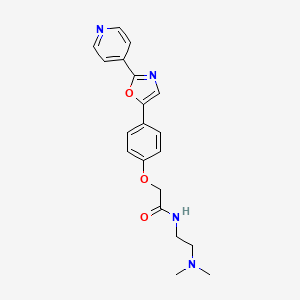

Molecular Formula |

C20H22N4O3 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[4-(2-pyridin-4-yl-1,3-oxazol-5-yl)phenoxy]acetamide |

InChI |

InChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-15(4-6-17)18-13-23-20(27-18)16-7-9-21-10-8-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25) |

InChI Key |

GBNYRJDCNJBULM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principle of LysoSensor PDMPO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSensor™ Yellow/Blue DND-160, commonly known as PDMPO (2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole), is a fluorescent probe meticulously designed for the ratiometric measurement of pH within acidic organelles, primarily lysosomes.[1][2] Its unique photophysical properties make it an invaluable tool in cellular biology, allowing for the quantitative analysis of lysosomal pH dynamics, which is crucial for understanding cellular homeostasis, drug delivery, and various disease pathologies.[3][4] This technical guide delves into the fundamental principles of LysoSensor PDMPO, its mechanism of action, and provides detailed experimental protocols for its application.

Core Principle: A pH-Dependent Ratiometric Shift

The foundational principle of this compound lies in its pH-dependent dual-excitation and dual-emission fluorescence spectra.[1] This ratiometric capability allows for a more accurate and robust measurement of pH, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in probe concentration, photobleaching, and instrumental factors compared to single-wavelength probes.

PDMPO is an acidotropic probe, meaning it is a weak base that selectively accumulates in acidic cellular compartments like lysosomes. This accumulation is driven by protonation of the molecule within the acidic lumen of the lysosome. The protonation state of the PDMPO molecule dictates its fluorescent properties.

In environments with a neutral or weakly acidic pH, PDMPO exhibits a predominant blue fluorescence. As the pH of its surrounding environment becomes more acidic, the probe undergoes a conformational change due to protonation, leading to a significant shift in its fluorescence emission to a longer wavelength, resulting in a distinct yellow fluorescence. This spectral shift provides a sensitive readout of the lysosomal pH. The ratio of the yellow to blue fluorescence intensity is directly correlated with the pH of the organelle.

Mechanism of Action

The fluorescence shift of this compound is a direct consequence of the protonation of its pyridyl and dimethylaminoethylamino groups in an acidic environment. This protonation alters the electronic structure of the fluorophore, leading to a change in the energy of the excited state and consequently, a shift in the emission wavelength.

Caption: Protonation of PDMPO in acidic environments induces a conformational change, leading to a shift in fluorescence emission from blue to yellow.

Quantitative Data

The photophysical properties of this compound are highly dependent on the pH of the surrounding medium. The following table summarizes the key quantitative data for this probe.

| Parameter | Value | Reference |

| Chemical Name | 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole | |

| pKa | ~4.47 | |

| Excitation Maxima | ~333 nm (neutral), ~386 nm (acidic) | |

| Emission Maxima | ~450 nm (blue, neutral), ~550 nm (yellow, acidic) | |

| Recommended Excitation | ~360 nm for ratiometric imaging | |

| Emission Ratio for pH | Intensity at 550 nm / Intensity at 450 nm |

Experimental Protocols

Cell Loading with this compound

This protocol outlines the steps for staining cells with this compound for subsequent fluorescence imaging.

Caption: A streamlined workflow for loading live cells with this compound.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Incubation: Replace the culture medium of the cells with the PDMPO working solution and incubate at 37°C in a 5% CO2 incubator for 5 to 30 minutes. Shorter incubation times (1-5 minutes) are recommended to minimize potential alkalizing effects of the probe on lysosomes.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

-

Imaging: Proceed immediately to fluorescence imaging.

In Situ pH Calibration

To accurately determine the lysosomal pH, it is essential to generate a pH calibration curve in situ. This is achieved by using ionophores to equilibrate the intracellular and extracellular pH.

Caption: Workflow for generating a pH calibration curve for ratiometric analysis.

Methodology:

-

Cell Preparation: Load cells with this compound as described in the cell loading protocol.

-

Calibration Buffer Preparation: Prepare a series of calibration buffers with known pH values ranging from 4.0 to 7.5. A common buffer system is MES (2-(N-morpholino)ethanesulfonic acid) for acidic pH and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) for neutral pH.

-

Ionophore Addition: To each calibration buffer, add ionophores such as 10 µM nigericin and 10 µM valinomycin. Nigericin is a K+/H+ antiporter, and valinomycin is a K+ ionophore; together, they clamp the intracellular pH to the extracellular pH.

-

Cell Incubation and Imaging:

-

Wash the PDMPO-loaded cells once with the most alkaline calibration buffer.

-

Incubate the cells with the first calibration buffer (e.g., pH 7.5) for 5 minutes.

-

Acquire fluorescence images using an excitation wavelength of approximately 360 nm and collecting emission at both ~450 nm and ~550 nm.

-

Wash the cells and repeat the incubation and imaging steps for each of the remaining calibration buffers, moving from alkaline to acidic pH.

-

-

Data Analysis:

-

For each pH point, measure the mean fluorescence intensity in the lysosomal regions for both the blue (450 nm) and yellow (550 nm) channels.

-

Calculate the ratio of the yellow to blue fluorescence intensity (550 nm / 450 nm).

-

Plot the calculated ratios against the corresponding pH values to generate a standard calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute pH values.

-

Conclusion

This compound is a powerful and versatile tool for the quantitative investigation of lysosomal pH. Its ratiometric fluorescence properties provide a reliable and accurate method for monitoring pH dynamics in living cells. By following the detailed protocols outlined in this guide, researchers can effectively utilize this probe to gain deeper insights into the critical role of lysosomal pH in various cellular processes and disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RatioWorks™ PDMPO | AAT Bioquest [aatbio.com]

- 3. LysoSensor™ Yellow/Blue DND-160 (PDMPO), Lysosomal Yellow/Blue Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 4. The Establishment and Application Studies on Precise Lysosome pH Indicator Based on Self-Decomposable Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

LysoSensor™ PDMPO: A Technical Guide to its Mechanism of Action in Lysosomes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action of LysoSensor™ PDMPO, a ratiometric fluorescent probe essential for the study of lysosomal pH dynamics. This document provides a comprehensive overview of its chemical properties, spectral characteristics, and the principles governing its accumulation and pH-dependent fluorescence within the acidic environment of lysosomes. Detailed experimental protocols and quantitative data are presented to facilitate its effective application in research and drug development.

Core Mechanism of Action: Lysosomotropism and pH-Dependent Fluorescence

LysoSensor™ PDMPO, chemically known as 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole, is a weakly basic amine.[1][2] This property is central to its function as a lysosomotropic agent, a compound that selectively accumulates in acidic organelles like lysosomes.[3][4]

The mechanism of accumulation is a process of pH partitioning. In the neutral pH of the cytoplasm (approximately 7.4), the weakly basic side chain of PDMPO is only partially protonated, allowing the molecule to remain largely neutral and membrane-permeant.[5] Upon traversing the lysosomal membrane into the acidic lumen (pH ≈ 4.5-5.5), the amine moieties of PDMPO become protonated. This protonation confers a positive charge to the molecule, rendering it membrane-impermeant and effectively trapping it within the lysosome.

This accumulation is coupled with a distinct, pH-dependent shift in the probe's fluorescence properties. PDMPO exhibits dual-excitation and dual-emission spectral peaks that are sensitive to the surrounding pH. In less acidic environments, it emits blue fluorescence, while in more acidic conditions, its fluorescence shifts to yellow. This ratiometric response allows for the quantitative measurement of lysosomal pH by calculating the ratio of the fluorescence intensities at the two emission wavelengths.

Figure 1: Mechanism of LysoSensor™ PDMPO accumulation and fluorescence in lysosomes.

Quantitative Data

The spectral properties of LysoSensor™ PDMPO are pH-dependent, a crucial feature for its use as a ratiometric pH indicator. The following tables summarize the key quantitative data for this probe.

| Property | Value | Reference |

| pKa | ~4.2 - 4.47 | |

| Molecular Weight | 366.41 g/mol |

| Condition | Excitation (Ex) | Emission (Em) | Fluorescence Color | Reference |

| Neutral/Weakly Acidic pH | ~329 nm | ~440 nm | Blue | |

| Acidic pH | ~384 nm | ~540 nm | Yellow |

Experimental Protocols

The following are generalized protocols for the use of LysoSensor™ PDMPO in live-cell imaging. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

-

Stock Solution: Prepare a 1 mM stock solution of LysoSensor™ PDMPO in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution: Immediately before use, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in a suitable buffer or serum-free medium. The optimal concentration should be determined empirically for each cell type.

Cell Staining and Imaging

Figure 2: General experimental workflow for staining live cells with LysoSensor™ PDMPO.

For Adherent Cells:

-

Seed cells on a glass-bottom dish or coverslips suitable for fluorescence microscopy.

-

When cells reach the desired confluency, remove the culture medium.

-

Add the pre-warmed LysoSensor™ PDMPO working solution to the cells.

-

Incubate for 1-5 minutes at 37°C, protected from light. Longer incubation times may lead to an alkalizing effect on the lysosomes.

-

Remove the staining solution and wash the cells gently two to three times with a pre-warmed, serum-free medium or buffer (e.g., PBS or HBSS).

-

Immediately proceed with fluorescence imaging.

For Suspension Cells:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in the pre-warmed LysoSensor™ PDMPO working solution.

-

Incubate for 1-5 minutes at 37°C, protected from light.

-

Centrifuge the cells to remove the staining solution.

-

Gently resuspend the cell pellet in a pre-warmed, serum-free medium or buffer.

-

Transfer the cells to a suitable imaging chamber and proceed with fluorescence microscopy.

Fluorescence Microscopy and Ratiometric Analysis

-

Use a fluorescence microscope equipped with appropriate filters for the dual-excitation and dual-emission of PDMPO.

-

Acquire images using excitation wavelengths around 330-385 nm and collect emission at approximately 440 nm (blue) and 540 nm (yellow).

-

The ratio of the fluorescence intensity at 540 nm to that at 440 nm can be calculated to determine the relative lysosomal pH. A calibration curve can be generated to correlate the fluorescence ratio to absolute pH values.

Signaling Pathways and Applications

LysoSensor™ PDMPO is a valuable tool for investigating a variety of cellular processes and signaling pathways that involve lysosomal function and pH regulation.

Figure 3: Logical relationship of LysoSensor™ PDMPO in studying lysosomal stress response.

Changes in lysosomal pH can be indicative of cellular stress and are linked to signaling pathways such as the mTORC1 pathway, which regulates the nuclear translocation of transcription factors like TFEB and TFE3, key regulators of lysosomal biogenesis. Therefore, PDMPO can be used to study:

-

Drug-induced lysosomal dysfunction: Many pharmaceutical compounds are lysosomotropic and can alter lysosomal pH, leading to lysosomal stress.

-

Autophagy and endocytosis: These processes are intimately linked to lysosomal function and can be monitored by observing changes in lysosomal pH.

-

Lysosomal storage diseases: These genetic disorders are often characterized by defects in lysosomal acidification.

-

Cell death pathways: Lysosomal membrane permeabilization and the release of lysosomal contents are critical events in some forms of apoptosis.

References

- 1. RatioWorks™ PDMPO | AAT Bioquest [aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysosomal adaptation: How cells respond to lysosomotropic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - JP [thermofisher.com]

Measuring Lysosomal pH with LysoSensor™ Yellow/Blue PDMPO: A Technical Guide

This guide provides a comprehensive overview of the principles and methodologies for measuring lysosomal pH using the ratiometric fluorescent probe, LysoSensor™ Yellow/Blue PDMPO. Tailored for researchers, scientists, and professionals in drug development, this document details the probe's mechanism of action, experimental protocols, and data analysis techniques.

Introduction: The Significance of Lysosomal pH

Lysosomes are acidic organelles essential for cellular homeostasis, playing critical roles in degradation, nutrient sensing, and signaling pathways. The maintenance of an acidic luminal pH, typically ranging from 4.5 to 5.0, is vital for the optimal activity of lysosomal hydrolases. Dysregulation of lysosomal pH is implicated in various pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Consequently, the accurate measurement of lysosomal pH is crucial for understanding cellular function and disease pathogenesis.

LysoSensor™ Yellow/Blue PDMPO: A Ratiometric pH Probe

LysoSensor™ Yellow/Blue PDMPO (2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole) is a fluorescent acidotropic probe designed for the ratiometric measurement of pH within acidic organelles.[1][2] As a weak base, it accumulates in cellular compartments with low pH through protonation.[3][4] This accumulation and its pH-dependent fluorescence make it a powerful tool for studying the dynamic pH of lysosomes in living cells.[5]

Core Mechanism: pH-Dependent Dual Emission

The key feature of PDMPO is its pH-dependent dual-excitation and dual-emission spectral properties. In environments with neutral or weakly acidic pH, PDMPO exhibits a blue fluorescence. As the acidity of the environment increases (i.e., the pH drops), the probe undergoes protonation, causing a shift in its fluorescence emission to a longer wavelength, resulting in a yellow or green fluorescence.

This ratiometric capability allows for a more accurate determination of pH compared to single-wavelength probes. By calculating the ratio of the fluorescence intensities at the two emission wavelengths (e.g., 540 nm / 440 nm), the measurement becomes independent of factors that can affect fluorescence intensity, such as probe concentration, photobleaching, or cell path length. The ratio of the yellow to blue fluorescence intensity increases as the pH decreases.

Diagram of the Ratiometric Measurement Principle

Caption: Principle of ratiometric pH sensing with PDMPO.

Quantitative Data Summary

The following table summarizes the key spectral and chemical properties of LysoSensor™ Yellow/Blue PDMPO.

| Property | Value | Reference(s) |

| pKa | ~4.2 - 4.47 | |

| Excitation Maxima (pH-dependent) | ~329 nm and ~384 nm | |

| Emission Maxima (pH-dependent) | ~440 nm (blue, less acidic) and ~540 nm (yellow, more acidic) | |

| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) |

Detailed Experimental Protocols

Accurate measurement of lysosomal pH using PDMPO requires careful execution of cell staining and the generation of a standard calibration curve.

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of LysoSensor™ Yellow/Blue PDMPO in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed, serum-free cell culture medium.

-

-

Cell Preparation :

-

Seed cells on an appropriate imaging dish or plate to achieve 30-60% confluency at the time of the experiment.

-

-

Probe Loading :

-

Remove the culture medium and wash the cells once with pre-warmed medium.

-

Add the PDMPO working solution to the cells and incubate for a short period, typically 1-5 minutes at 37°C. Note : Longer incubation times may cause an alkalizing effect on the lysosomes.

-

-

Washing :

-

Remove the staining solution and gently wash the cells two to three times with a suitable imaging buffer (e.g., pre-warmed PBS or phenol red-free medium) to remove any unbound dye.

-

-

Imaging :

-

Immediately proceed with imaging using a fluorescence microscope (e.g., confocal) or a microplate reader equipped with the appropriate filters.

-

Acquire images or readings at the two emission wavelengths (~440 nm and ~540 nm) using an excitation wavelength of approximately 360 nm.

-

A standard curve is essential to correlate the measured fluorescence intensity ratio to an absolute pH value. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.

-

Prepare pH Calibration Buffers :

-

Prepare a series of buffers with known pH values ranging from 4.0 to 7.5. A common buffer composition is 125 mM KCl, 25 mM NaCl, and 25 mM MES (for acidic pH) or HEPES (for neutral pH).

-

To each buffer, add ionophores to equilibrate the pH across the lysosomal membrane. Commonly used ionophores are 10 µM nigericin and 10 µM valinomycin, or 10 µM monensin.

-

-

Cell Treatment :

-

Stain cells with PDMPO as described in Protocol 5.1.

-

After washing, incubate separate sets of stained cells with each of the pH calibration buffers for at least 5 minutes.

-

-

Data Acquisition :

-

For each pH point, acquire fluorescence intensity measurements at the blue (~440 nm) and yellow (~540 nm) emission wavelengths.

-

-

Curve Generation :

-

Calculate the ratio of the yellow to blue fluorescence intensity for each pH standard.

-

Plot the fluorescence ratio against the corresponding pH value to generate the standard calibration curve. This curve can then be used to determine the lysosomal pH in experimental samples.

-

Experimental Workflow Diagram

Caption: Workflow for lysosomal pH measurement using PDMPO.

Considerations and Limitations

-

Alkalinizing Effect : As a weak base, PDMPO can itself cause an increase in lysosomal pH, especially with prolonged incubation. It is crucial to use the lowest effective concentration and the shortest possible incubation time.

-

pKa in Cellular Environment : The pKa of the probe can be influenced by the local microenvironment within the lysosome. Therefore, pH measurements should be considered semi-quantitative.

-

Calibration is Key : An accurately generated in situ calibration curve is essential for converting fluorescence ratios to pH values.

Conclusion

LysoSensor™ Yellow/Blue PDMPO is a valuable tool for the quantitative assessment of lysosomal pH in living cells. Its ratiometric nature provides a robust method for measuring pH, minimizing artifacts associated with non-ratiometric probes. By following carefully optimized protocols and being mindful of the probe's limitations, researchers can gain significant insights into the physiological and pathological roles of lysosomal pH regulation.

References

- 1. RatioWorks™ PDMPO | AAT Bioquest [aatbio.com]

- 2. The Establishment and Application Studies on Precise Lysosome pH Indicator Based on Self-Decomposable Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. LysoSensor™ Yellow/Blue DND-160 (PDMPO), Lysosomal Yellow/Blue Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

LysoSensor PDMPO: A Technical Guide to its Spectral Properties and pH-Sensing Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a fluorescent probe widely utilized for the ratiometric measurement of pH within acidic organelles, such as lysosomes.[1] As a weak base, PDMPO selectively accumulates in these compartments due to protonation.[2][3] This accumulation, coupled with its unique pH-dependent fluorescence, makes it an invaluable tool for studying lysosomal function, cellular trafficking, and the impact of pathological conditions or therapeutic agents on lysosomal pH. This guide provides an in-depth overview of the spectral properties of LysoSensor PDMPO, its pH sensitivity, and detailed protocols for its application in cellular imaging.

Core Principles: pH-Dependent Spectral Shift

This compound exhibits a distinct pH-dependent dual-excitation and dual-emission fluorescence spectrum.[4][5] In environments with neutral or weakly acidic pH, the probe emits blue fluorescence. As the acidity of the environment increases, a shift to yellow fluorescence occurs. This ratiometric capability allows for the accurate determination of lysosomal pH by calculating the ratio of fluorescence intensities at two different emission wavelengths, minimizing artifacts related to probe concentration, photobleaching, and cell thickness.

The underlying mechanism involves the protonation of the probe in acidic environments, which alters its electronic structure and, consequently, its fluorescence properties. This protonation relieves the fluorescence quenching observed at neutral pH, leading to an increase in fluorescence intensity in acidic organelles.

Quantitative Data: Spectral Properties and pH Sensitivity

The photophysical characteristics of this compound are summarized in the tables below. These values are crucial for designing experiments and selecting appropriate imaging instrumentation.

Table 1: Spectral Properties of this compound

| Property | Value | Notes |

| Chemical Name | 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole | |

| Molecular Weight | 366.41 g/mol | |

| pKa | ~4.2 - 4.47 | The reported pKa can vary slightly depending on the measurement conditions. |

| Photostability | High | PDMPO is noted for its excellent photostability, which is advantageous for imaging-based assays. |

Table 2: pH-Dependent Excitation and Emission Maxima

| Condition | Excitation Maximum (Ex) | Emission Maximum (Em) | Observed Color |

| Neutral/Weakly Acidic | ~329 - 333 nm | ~440 - 450 nm | Blue |

| Acidic | ~360 - 384 nm | ~531 - 550 nm | Yellow |

Note: The exact excitation and emission maxima can vary slightly based on the specific intracellular environment and instrumentation.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Stock Solution (1 mM):

-

This compound is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

For example, dissolve 50 µg of PDMPO (molecular weight 366.41) in 136.4 µL of DMSO.

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. When stored properly, it is stable for several months.

b. Working Solution (1-5 µM):

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.

-

Dilute the stock solution to a final working concentration of 1-5 µM in a suitable buffer or cell culture medium (e.g., serum-free medium, PBS). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Prepare the working solution immediately before use and protect it from light.

Cell Loading Protocol

a. For Adherent Cells:

-

Grow adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed (37°C) serum-free medium or PBS.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined for each cell line.

-

After incubation, remove the loading solution and wash the cells two to three times with the imaging buffer (e.g., pre-warmed culture medium or PBS) to remove any unbound probe.

-

The cells are now ready for imaging.

b. For Suspension Cells:

-

Centrifuge the suspension cells to obtain a cell pellet.

-

Resuspend the cell pellet gently in the pre-warmed (37°C) this compound working solution.

-

Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.

-

After incubation, centrifuge the cells to pellet them and remove the supernatant.

-

Wash the cells by resuspending them in fresh, pre-warmed imaging buffer and centrifuging again. Repeat this wash step two to three times.

-

Resuspend the final cell pellet in the desired imaging buffer for analysis.

In Situ pH Calibration

To accurately determine the lysosomal pH, it is essential to generate a pH calibration curve in situ. This is achieved by using ionophores to equilibrate the intracellular lysosomal pH with the extracellular buffer of a known pH.

a. Reagents:

-

Calibration Buffers: Prepare a series of buffers with known pH values ranging from 4.0 to 7.5 (e.g., in 0.5 pH unit increments). A common buffer system is MES for the acidic range and HEPES for the neutral range.

-

Ionophores:

-

Nigericin (10 µM): An ionophore that exchanges K⁺ for H⁺, effectively clamping the intracellular pH to that of the extracellular buffer.

-

Valinomycin (10 µM): A K⁺ ionophore that dissipates the membrane potential, facilitating the action of nigericin.

-

b. Protocol:

-

Load the cells with this compound as described in the cell loading protocol.

-

After loading, wash the cells and replace the medium with the first calibration buffer (e.g., pH 7.5) containing 10 µM nigericin and 10 µM valinomycin.

-

Incubate for 5 minutes to allow for pH equilibration.

-

Acquire fluorescence images at the two emission wavelengths (e.g., ~450 nm and ~540 nm) using an appropriate excitation wavelength (e.g., ~360 nm).

-

Repeat steps 2-4 for each of the calibration buffers, proceeding from the most alkaline to the most acidic pH.

-

For each pH value, determine the average fluorescence intensity ratio (e.g., 540 nm / 450 nm) from multiple cells or regions of interest.

-

Plot the fluorescence intensity ratio as a function of pH to generate the calibration curve. This curve can then be used to convert the fluorescence ratios of your experimental samples into pH values.

Ratiometric Fluorescence Imaging and Analysis

a. Image Acquisition:

-

Use a fluorescence microscope equipped with the appropriate filter sets for this compound. A suitable setup would include an excitation filter around 360 nm and two emission filters for the blue (~450 nm) and yellow (~540 nm) channels.

-

Acquire images sequentially for the two emission channels.

-

It is crucial to use consistent imaging parameters (e.g., exposure time, gain) for all samples and the calibration curve.

b. Image Analysis:

-

Background Subtraction: For each image, determine the background fluorescence in a region with no cells and subtract this value from the entire image.

-

Region of Interest (ROI) Selection: Define ROIs corresponding to individual lysosomes or whole cells.

-

Ratio Calculation: For each ROI, calculate the ratio of the background-subtracted fluorescence intensity from the yellow channel to that of the blue channel (Intensity₅₄₀ / Intensity₄₅₀).

-

pH Conversion: Use the previously generated pH calibration curve to convert the calculated ratios into absolute pH values.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound's pH-dependent fluorescence.

Caption: A typical workflow for measuring lysosomal pH using this compound.

References

- 1. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nature of the silicaphilic fluorescence of PDMPO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The nature of the silicaphilic fluorescence of PDMPO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RatioWorks™ PDMPO | AAT Bioquest [aatbio.com]

The Ratiometric Nature of LysoSensor Yellow/Blue DND-160 (PDMPO): A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core principles and applications of LysoSensor Yellow/Blue DND-160 (PDMPO), a ratiometric fluorescent probe for measuring the pH of acidic organelles.

Core Principle: Ratiometric pH Sensing

LysoSensor Yellow/Blue DND-160 (PDMPO) is a weak base that selectively accumulates in acidic cellular compartments, such as lysosomes and endosomes, through protonation.[1][2] This accumulation is the basis for its use as a pH sensor. Unlike probes that exhibit a simple increase or decrease in fluorescence intensity with pH changes, PDMPO is a ratiometric indicator, displaying pH-dependent shifts in both its excitation and emission spectra.[1][3] This dual-spectral property allows for a more precise and quantitative measurement of pH, as the ratio of fluorescence intensities at two different wavelengths is independent of probe concentration, path length, and excitation intensity.

In highly acidic environments, PDMPO is protonated and exhibits a fluorescence profile with a longer wavelength emission, appearing yellow.[3] As the pH becomes less acidic, the probe is deprotonated, leading to a shift in its fluorescence to a shorter wavelength, appearing blue. This ratiometric behavior provides a robust method for quantifying the pH of acidic organelles.

Quantitative Data

The spectral properties of LysoSensor Yellow/Blue DND-160 (PDMPO) are pH-dependent, as summarized in the table below.

| Property | Value | Notes |

| pKa | ~4.2 | The pKa value was determined in vitro and may differ in cellular environments. |

| Excitation Maximum (Acidic) | 384 nm | At pH 3. |

| Emission Maximum (Acidic) | 540 nm | At pH 3, corresponding to yellow fluorescence. |

| Excitation Maximum (Neutral) | 329 nm | At pH 7. |

| Emission Maximum (Neutral) | 440 nm | At pH 7, corresponding to blue fluorescence. |

| Optimal pH Range | 3.5 - 6.0 | The range over which the probe shows a significant ratiometric response. |

Experimental Protocols

A. Probe Preparation and Loading

-

Stock Solution Preparation : LysoSensor Yellow/Blue DND-160 is typically supplied as a 1 mM stock solution in DMSO.

-

Working Solution Preparation : On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in a normal cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to use the lowest possible concentration to minimize potential artifacts from overloading the probe.

-

Cell Plating : One day before the experiment, seed cells into a 35 mm glass-bottom dish at a density of approximately 3 × 10⁵ to 5 × 10⁵ cells.

-

Probe Loading : Incubate the cells with the pre-warmed probe-containing medium at 37°C for 1-5 minutes. Longer incubation times may lead to an "alkalizing effect" on the lysosomes.

-

Washing : After incubation, rinse the cells twice with 1X Phosphate-Buffered Saline (PBS) and leave them in 1 mL of 1X PBS for imaging.

B. Ratiometric Imaging and Data Acquisition

-

Microscopy : Observe the cells using a fluorescence microscope equipped with appropriate filter sets for both the blue and yellow fluorescence of PDMPO.

-

Image Acquisition : Acquire two separate fluorescence images:

-

Blue Fluorescence : Excite at ~330-380 nm and collect emission at ~440 nm.

-

Yellow Fluorescence : Excite at ~380-440 nm and collect emission at ~540 nm.

-

-

Image Analysis : The ratio of the fluorescence intensity from the yellow channel to the blue channel is then calculated for each pixel or region of interest corresponding to an acidic organelle.

C. pH Calibration

To obtain quantitative pH measurements, a calibration curve must be generated.

-

Prepare Calibration Buffers : Prepare a series of buffers with known pH values ranging from 4.0 to 7.0.

-

Cell Treatment : Treat cells loaded with LysoSensor Yellow/Blue DND-160 with the calibration buffers containing a K⁺/H⁺ ionophore like nigericin (10 µM). This will equilibrate the intracellular pH with the extracellular buffer pH.

-

Image Acquisition : Acquire ratiometric images of the cells in each calibration buffer.

-

Generate Calibration Curve : Plot the ratio of yellow to blue fluorescence intensity against the corresponding pH of the buffer. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute pH values.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of LysoSensor PDMPO accumulation and fluorescence shift in acidic lysosomes.

Experimental Workflow

Caption: Experimental workflow for measuring lysosomal pH using this compound.

Ratiometric Measurement Principle

Caption: Principle of ratiometric pH measurement using this compound.

References

An In-depth Technical Guide to LysoSensor™ PDMPO for the Study of Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSensor™ Yellow/Blue DND-160 (PDMPO), a fluorescent probe essential for the investigation of acidic organelles. We will delve into its core principles, provide detailed experimental protocols, and present quantitative data to facilitate its effective application in research and drug development.

Introduction to LysoSensor™ PDMPO

LysoSensor™ PDMPO is a ratiometric pH indicator that selectively accumulates in acidic organelles, such as lysosomes, endosomes, and spermatozoa.[1][2] Its unique spectral properties, characterized by pH-dependent dual-excitation and dual-emission peaks, make it an invaluable tool for studying the dynamics of these organelles in living cells.[1][3] In weakly acidic environments, PDMPO exhibits blue fluorescence, which shifts to a more intense yellow fluorescence in highly acidic compartments.[3] This ratiometric capability allows for the quantitative measurement of lysosomal pH and the monitoring of pH fluctuations, which are critical in various cellular processes including autophagy, endocytosis, and intracellular signaling.

Core Principles and Mechanism of Action

PDMPO is a weak base that freely permeates the cell membrane in its neutral state. Upon entering an acidic organelle, the molecule becomes protonated and trapped, leading to its accumulation. This protonation event also triggers a change in its fluorescence properties. The probe has a pKa of approximately 4.2 to 4.47, making it highly sensitive to the typical pH range of lysosomes (pH 4.5-5.0).

The key feature of PDMPO is its dual-excitation and dual-emission spectrum. In a neutral environment, it can be excited around 329 nm to emit blue fluorescence at approximately 440 nm. In an acidic environment, a second excitation peak appears around 384 nm, leading to a strong yellow fluorescence emission at about 540 nm. This spectral shift allows for ratiometric imaging, where the ratio of the fluorescence intensities at the two emission wavelengths can be used to determine the precise pH of the organelle, minimizing artifacts related to probe concentration, photobleaching, and cell thickness.

Quantitative Data

The following tables summarize the key quantitative properties of LysoSensor™ PDMPO.

Table 1: Physicochemical and Spectral Properties of LysoSensor™ PDMPO

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂N₄O₃ | |

| Molecular Weight | 366.41 g/mol | |

| pKa | ~4.2 - 4.47 | |

| Excitation Maxima | ~329 nm (neutral), ~384 nm (acidic) | |

| Emission Maxima | ~440 nm (blue, neutral), ~540 nm (yellow, acidic) | |

| Recommended Solvent | Anhydrous DMSO |

Experimental Protocols

This section provides detailed methodologies for the use of LysoSensor™ PDMPO in live-cell imaging.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Dissolve LysoSensor™ PDMPO in anhydrous DMSO to a final concentration of 1 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark. The stock solution is stable for at least three months under these conditions.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature, protected from light. Dilute the stock solution in a suitable sterile buffer or serum-free cell culture medium to a final working concentration. The recommended starting concentration is at least 1 µM, with a typical range of 1-5 µM. Prepare the working solution immediately before use.

Staining Protocol for Adherent Cells

-

Cell Seeding: Grow adherent cells on sterile coverslips or in glass-bottom dishes to the desired confluence (e.g., 30-60%).

-

Staining: Remove the culture medium and add the pre-warmed (37°C) LysoSensor™ PDMPO working solution to the cells.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a short period, typically 1-5 minutes. Note: Longer incubation times may lead to an alkalizing effect on the lysosomes.

-

Washing: Remove the staining solution and gently wash the cells two to three times with a pre-warmed, suitable buffer such as PBS to remove unbound dye.

-

Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filter sets for dual-emission ratiometric imaging.

Staining Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the suspension cells to obtain a cell pellet and discard the supernatant.

-

Staining: Gently resuspend the cells in the pre-warmed (37°C) LysoSensor™ PDMPO working solution.

-

Incubation: Incubate the cells at 37°C for 1-5 minutes.

-

Washing: Centrifuge the cells to pellet them, remove the staining solution, and resuspend the cells in fresh, pre-warmed medium or buffer. Repeat the wash step if necessary.

-

Imaging: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Data Acquisition and Analysis

For ratiometric pH measurements, acquire two fluorescence images, one for the blue emission (~440 nm) and one for the yellow emission (~540 nm), using an excitation wavelength of around 365 nm. The ratio of the yellow to blue fluorescence intensity can then be calculated on a pixel-by-pixel basis to generate a ratiometric image that reflects the pH of the acidic organelles. To obtain quantitative pH values, a calibration curve must be generated by treating stained cells with buffers of known pH in the presence of a protonophore like nigericin.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

Caption: Experimental workflow for using LysoSensor™ PDMPO.

Caption: PDMPO's pH-dependent fluorescence mechanism.

Caption: Role of lysosomes in autophagy and endocytosis.

Applications in Research and Drug Development

LysoSensor™ PDMPO is a versatile tool with broad applications:

-

Studying Lysosomal Function: Directly measure the pH of lysosomes and monitor their acidification, which is crucial for the activity of lysosomal enzymes.

-

Investigating Autophagy: Autophagy is a cellular degradation process that culminates in the fusion of autophagosomes with lysosomes. PDMPO can be used to monitor the acidification of autolysosomes, a key step in autophagic flux.

-

Analyzing Endocytosis: The endocytic pathway involves the uptake of extracellular material into endosomes, which mature and often fuse with lysosomes. PDMPO can be used to track the acidification of late endosomes and endolysosomes.

-

Drug Development: Many drugs target lysosomes or are metabolized within them. PDMPO can be used to assess the effects of novel compounds on lysosomal pH and function.

-

Disease Research: Lysosomal dysfunction is implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. PDMPO is a valuable tool for studying the role of lysosomes in these pathologies.

Conclusion

LysoSensor™ PDMPO is a powerful and reliable fluorescent probe for the study of acidic organelles. Its ratiometric properties allow for the quantitative and dynamic measurement of lysosomal pH in living cells. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively utilize PDMPO to gain deeper insights into the critical roles of acidic organelles in cellular health and disease.

References

LysoSensor PDMPO: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of LysoSensor PDMPO, a fluorescent probe for monitoring lysosomal pH. Detailed experimental protocols and visualizations are included to facilitate its effective use in research settings.

Core Properties of this compound

This compound, also known as PDMPO [2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole], is a fluorescent acidotropic probe that is widely used for measuring the pH of acidic organelles such as lysosomes.[1] Its unique spectral properties, characterized by pH-dependent dual-excitation and dual-emission, make it a valuable tool for ratiometric pH measurements in live cells.[2][3]

Chemical Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole |

| Molecular Formula | C₂₀H₂₂N₄O₃ |

| Molecular Weight | 366.41 g/mol |

| SMILES | O=C(NCCN(C)C)COC(C=C1)=CC=C1C2=CN=C(O2)C3=CC=NC=C3 |

| Appearance | White to off-white solid |

| pKa | ~4.47[1] |

| Photostability | Excellent[1] |

| Quantum Yield | Not explicitly reported in the provided search results. |

| Extinction Coefficient | Not explicitly reported in the provided search results. |

Spectral Properties

This compound exhibits a distinct ratiometric response to changes in pH. In weakly acidic to neutral environments, it shows a predominant blue fluorescence. As the acidity of the environment increases (i.e., pH decreases), the fluorescence shifts to a more intense yellow emission. This dual-emission property allows for the ratiometric calculation of pH, which minimizes the influence of probe concentration, photobleaching, and instrumental variations.

| Spectral Property | Wavelength (nm) |

| Excitation Maximum | ~333-384 nm |

| Emission Maximum (Blue) | ~440 nm (in less acidic environments) |

| Emission Maximum (Yellow) | ~540 nm (in more acidic environments) |

The underlying mechanism of PDMPO's function involves its accumulation in acidic organelles due to protonation. This protonation relieves the fluorescence quenching of the dye by its weakly basic side chain, leading to an increase in fluorescence intensity.

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solution (1 mM):

-

Dissolve 1 mg of this compound in 2.73 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. The stock solution is stable for at least three months under these conditions.

Working Solution (1-5 µM):

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature, protected from light.

-

Dilute the stock solution to the desired working concentration (typically 1-5 µM) in a suitable buffer or cell culture medium. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM stock solution to 1 mL of medium.

-

Prepare the working solution immediately before use.

Staining of Live Cells

For Adherent Cells:

-

Grow cells on coverslips or in glass-bottom dishes to the desired confluency (e.g., 50-70%).

-

Remove the culture medium and wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound working solution to the cells and incubate for 5-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

Remove the loading solution and wash the cells twice with pre-warmed PBS or imaging buffer.

-

Proceed immediately to imaging.

For Suspension Cells:

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in the pre-warmed this compound working solution.

-

Incubate for 5-30 minutes at 37°C.

-

Centrifuge the cells to remove the loading solution and wash the pellet twice with pre-warmed PBS or imaging buffer.

-

Resuspend the cells in the desired buffer for analysis by fluorescence microscopy or flow cytometry.

In Situ pH Calibration

To obtain quantitative measurements of lysosomal pH, it is essential to perform an in situ calibration. This is typically achieved by using a combination of ionophores, such as nigericin and valinomycin, to equilibrate the intracellular pH with that of the extracellular buffer.

-

Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 7.0).

-

Add ionophores to the calibration buffers. A common combination is 10 µM nigericin and 10 µM valinomycin.

-

Stain the cells with this compound as described in section 2.2.

-

After staining, incubate the cells with each calibration buffer for at least 5 minutes to allow for pH equilibration.

-

Acquire fluorescence images or flow cytometry data for each calibration point, measuring the emission intensities at both the blue (~440 nm) and yellow (~540 nm) wavelengths.

-

Calculate the ratio of the yellow to blue fluorescence intensities for each pH value.

-

Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve.

-

This calibration curve can then be used to convert the fluorescence ratios from experimental samples into absolute pH values.

Flow Cytometry Analysis

This compound can be used to analyze lysosomal pH in a population of cells using flow cytometry.

-

Stain suspension cells or trypsinized adherent cells with this compound as described in section 2.2.

-

Resuspend the stained cells in a suitable buffer for flow cytometry analysis.

-

Excite the cells with a violet laser (e.g., 405 nm).

-

Collect the emission signals in two separate channels corresponding to the blue and yellow fluorescence of PDMPO (e.g., using 450/50 nm and 530/30 nm bandpass filters).

-

For quantitative analysis, perform an in situ pH calibration as described in section 2.3 and analyze the cell populations for each calibration point.

-

Calculate the ratio of the geometric mean fluorescence intensities of the yellow and blue channels for each sample.

-

Use the calibration curve to determine the average lysosomal pH of the cell population.

Visualizations

Experimental Workflow for Lysosomal pH Measurement

The following diagram illustrates a typical experimental workflow for measuring lysosomal pH using this compound.

Caption: Experimental workflow for lysosomal pH measurement using this compound.

Role of Lysosomal pH in Autophagy

This diagram illustrates the process of autophagy and highlights the importance of lysosomal acidity, which can be monitored using this compound.

Caption: The role of acidic lysosomal pH in the final stages of autophagy.

Lysosomal Sequestration in Multidrug Resistance

The following diagram depicts the mechanism of drug sequestration within lysosomes, a process contributing to multidrug resistance in cancer cells, which can be investigated using this compound to assess lysosomal function.

Caption: Mechanism of lysosomal drug sequestration leading to multidrug resistance.

References

LysoSensor™ Yellow/Blue (PDMPO): A Technical Guide to Ratiometric pH Measurement in Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of LysoSensor™ Yellow/Blue (PDMPO), a fluorescent probe critical for the quantitative analysis of acidic organelles. We will delve into the unique fluorescence shift of PDMPO in acidic environments, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in research and drug development.

Introduction to LysoSensor™ Yellow/Blue (PDMPO)

LysoSensor™ Yellow/Blue DND-160, chemically known as 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole, is a fluorescent acidotropic probe.[1] It is a weak base that selectively accumulates in acidic organelles like lysosomes, endosomes, spermatozoa, and acrosomes as a result of protonation.[2][3] This accumulation, coupled with a unique pH-dependent fluorescence, makes PDMPO an invaluable tool for studying the pH of these cellular compartments.

The key feature of PDMPO is its dual-excitation and dual-emission properties, which are dependent on the pH of its environment.[1][4] In less acidic or neutral environments, it emits a blue fluorescence. As the acidity increases (i.e., the pH drops), the probe's fluorescence shifts to an intense yellow. This ratiometric capability allows for a more precise measurement of pH, as the ratio of the two emission intensities can be correlated to a specific pH value, minimizing the impact of probe concentration, photobleaching, and cell thickness.

Mechanism of Fluorescence Shift

The fluorescence of LysoSensor™ probes is typically quenched by a photoinduced electron transfer (PET) process involving a weak-base side chain. In an acidic environment, this side chain becomes protonated. This protonation inhibits the PET process, leading to a relief of fluorescence quenching and a subsequent increase in fluorescence intensity.

For PDMPO, this protonation also induces a significant shift in its emission spectrum. While the precise photophysical mechanism is complex, it involves changes in the electronic structure of the fluorophore upon protonation, leading to the observed shift from blue to yellow fluorescence. This dual-emission characteristic is particularly advantageous for ratiometric imaging.

Quantitative Data

The following tables summarize the key quantitative properties of LysoSensor™ Yellow/Blue (PDMPO).

| Property | Value | Reference |

| Chemical Name | 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole | |

| Molecular Weight | 366.41 g/mol | |

| pKa | ~4.2 - 4.47 |

| Condition | Excitation (nm) | Emission (nm) | Observed Fluorescence | Reference |

| Neutral/Weakly Acidic | ~329 | ~440 | Blue | |

| Acidic | ~384 | ~540 | Yellow | |

| Ratiometric Measurement | ~360 | 450 and 550 | Ratio of 550/450 increases with decreasing pH |

Experimental Protocols

Preparation of PDMPO Stock Solution

-

Reconstitution: Dissolve the lyophilized LysoSensor™ Yellow/Blue (PDMPO) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for at least three months under these conditions.

Staining of Live Cells

-

Working Solution Preparation: Immediately before use, dilute the 1 mM PDMPO stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Loading:

-

For adherent cells, remove the culture medium and add the PDMPO working solution.

-

For suspension cells, centrifuge the cells to form a pellet, remove the supernatant, and resuspend the cells in the PDMPO working solution.

-

-

Incubation: Incubate the cells for 1-5 minutes at 37°C. Longer incubation times may lead to an alkalizing effect on the lysosomes.

-

Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove the excess probe.

Ratiometric pH Measurement and Calibration

To accurately determine the lysosomal pH, a calibration curve must be generated. This involves equilibrating the intracellular and extracellular pH using ionophores like nigericin and valinomycin.

-

Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., from pH 4.0 to 7.5 using MES, HEPES, or other suitable buffer systems).

-

Ionophore Treatment: Add approximately 10 µM nigericin and 10 µM valinomycin to each calibration buffer.

-

Cell Treatment: After staining with PDMPO and washing, incubate the cells in each pH calibration buffer containing ionophores for at least 5 minutes to allow for pH equilibration.

-

Image Acquisition: Acquire fluorescence images of the cells in each calibration buffer using appropriate filter sets for the blue and yellow emission channels. For example, excite at ~360-405 nm and collect emissions at ~450 nm (blue) and ~550 nm (yellow/green).

-

Data Analysis:

-

Measure the mean fluorescence intensity in the regions of interest (lysosomes) for both the blue and yellow channels at each pH point.

-

Calculate the ratio of the yellow to blue (or 550 nm / 450 nm) fluorescence intensity.

-

Plot the fluorescence intensity ratio against the corresponding pH of the calibration buffer to generate a calibration curve.

-

The pH of the lysosomes in experimental cells can then be determined by measuring their fluorescence intensity ratio and interpolating the value from the calibration curve.

-

Visualization of Experimental Workflow and Ratiometric Principle

The following diagrams, generated using the DOT language, illustrate the key processes involved in using LysoSensor™ PDMPO.

Caption: Experimental workflow for lysosomal pH measurement using LysoSensor™ PDMPO.

Caption: Principle of ratiometric pH sensing with LysoSensor™ PDMPO.

Applications in Drug Development and Research

The ability to accurately measure lysosomal pH is crucial in various research and drug development contexts.

-

Drug Discovery: Many drugs, particularly weak bases, accumulate in lysosomes. This sequestration can affect their efficacy and contribute to drug resistance. PDMPO can be used to study the effects of drug candidates on lysosomal pH and trafficking.

-

Disease Research: Aberrant lysosomal acidification is implicated in numerous diseases, including lysosomal storage disorders, neurodegenerative diseases like Alzheimer's, and certain cancers. PDMPO is a valuable tool for investigating the role of lysosomal pH in these pathologies.

-

Cell Biology: PDMPO can be used to study fundamental cellular processes such as endocytosis, autophagy, and lysosomal biogenesis.

-

Nanoparticle Trafficking: The probe can be used to determine the localization of nanoparticles within endosomes versus lysosomes by mapping the local pH of the compartments containing the nanoparticles.

References

The Accumulation of LysoSensor PDMPO in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of LysoSensor™ Green DND-189 and LysoSensor™ Yellow/Blue (PDMPO) fluorescent probes for the study of lysosomal pH and function in live cells. This document details the mechanism of action, experimental protocols, and data interpretation, with a focus on applications in key research areas such as autophagy, endocytosis, and neurodegenerative diseases.

Introduction to LysoSensor Probes

LysoSensor™ probes are a class of fluorescent dyes designed to specifically accumulate in acidic organelles, primarily lysosomes, in live cells. These probes are weak bases that are freely permeable to cell membranes in their neutral state. Upon entering an acidic compartment, such as the lysosome (with a pH of approximately 4.5-5.0), the probes become protonated. This protonation traps the dye within the organelle and, in the case of LysoSensor probes, leads to a significant increase in fluorescence intensity. This acidotropic accumulation mechanism allows for the selective labeling and tracking of lysosomes and other acidic vesicles.

LysoSensor Green DND-189 exhibits a pH-dependent increase in fluorescence intensity, with its fluorescence being minimal at neutral pH and increasing significantly in acidic environments. It is a valuable tool for identifying and tracking acidic organelles.

LysoSensor Yellow/Blue DND-160 (PDMPO) is a ratiometric pH indicator. It exhibits dual-excitation and dual-emission spectra that are dependent on the surrounding pH. In more acidic environments, the probe predominantly emits yellow fluorescence, while in less acidic or neutral environments, it emits blue fluorescence. This ratiometric property allows for a more quantitative measurement of lysosomal pH by taking the ratio of the fluorescence intensities at the two emission wavelengths, which minimizes the effects of probe concentration, photobleaching, and cell thickness.

Mechanism of Action and Accumulation

The accumulation of LysoSensor probes in lysosomes is a dynamic process driven by the pH gradient between the neutral cytoplasm and the acidic lysosomal lumen.

As depicted in the diagram, the neutral form of the LysoSensor probe freely diffuses across the cell and lysosomal membranes. Inside the acidic lumen of the lysosome, which is maintained by the V-ATPase proton pump, the probe becomes protonated. This charged form is membrane-impermeant and is thus trapped within the lysosome, leading to its accumulation and a corresponding increase in fluorescence.

Quantitative Data and Spectral Properties

The selection of a LysoSensor probe depends on the specific experimental requirements, such as the desired emission wavelength and the need for ratiometric measurements. The key quantitative properties of LysoSensor Green DND-189 and PDMPO are summarized below.

| Property | LysoSensor Green DND-189 | LysoSensor Yellow/Blue (PDMPO) |

| pKa | ~5.2[1] | ~4.2[2] |

| Excitation (Ex) | 443 nm[1] | Dual Ex: ~329 nm and ~384 nm |

| Emission (Em) | 505 nm[1] | Dual Em: ~440 nm (blue) and ~540 nm (yellow) |

| Appearance in Acidic Organelles | Green Fluorescence | Yellow Fluorescence |

| Appearance in Neutral Organelles | Very Dim Fluorescence | Blue Fluorescence |

| Ratiometric | No | Yes |

| Supplied as | 1 mM stock in anhydrous DMSO[3] | 1 mM stock in anhydrous DMSO |

Experimental Protocols

The following are generalized protocols for using LysoSensor Green DND-189 and PDMPO in live cells. It is crucial to optimize these protocols for specific cell types and experimental conditions.

General Staining Protocol for Adherent Cells

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Working Solution Preparation: Dilute the 1 mM LysoSensor stock solution in pre-warmed (37°C) cell culture medium to a final working concentration. A typical starting concentration is 1 µM.

-

Cell Staining: Remove the culture medium from the cells and add the LysoSensor working solution. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or phosphate-buffered saline (PBS).

-

Imaging: Image the stained cells immediately using a fluorescence microscope equipped with the appropriate filter sets.

Ratiometric pH Measurement with LysoSensor PDMPO

For quantitative pH measurements using PDMPO, a calibration curve must be generated.

-

Staining: Stain cells with this compound as described above.

-

Calibration Buffer Preparation: Prepare a series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0). These buffers should contain ionophores such as nigericin (10 µM) and valinomycin (10 µM) to equilibrate the intracellular and extracellular pH.

-

Calibration: Replace the medium of the stained cells with the calibration buffers and incubate for 5-10 minutes.

-

Image Acquisition: Acquire images of the cells in each calibration buffer, capturing both the blue and yellow emission channels.

-

Data Analysis: Measure the fluorescence intensity in both channels for individual lysosomes. Calculate the ratio of the yellow to blue fluorescence intensity for each pH value.

-

Standard Curve Generation: Plot the fluorescence intensity ratio against the corresponding pH values to generate a standard curve.

-

Experimental pH Determination: Acquire ratiometric images of your experimental samples and use the standard curve to determine the lysosomal pH.

Applications in Cellular Research and Drug Development

LysoSensor probes are powerful tools for investigating a variety of cellular processes where lysosomal function is critical.

Autophagy

Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the cargo. The acidic environment of the lysosome is essential for the activity of the degradative enzymes. LysoSensor probes can be used to monitor the acidification of autolysosomes, a key step in the autophagic process. For instance, the inhibition of the mTORC1 signaling pathway, a master regulator of autophagy, can lead to an increase in lysosomal acidification, which can be quantified using this compound.

Endocytosis

Endocytosis is the process by which cells internalize molecules and particles from the extracellular environment. This process involves the formation of endosomes, which mature and eventually fuse with lysosomes. During this maturation process, the luminal pH of the endocytic vesicles progressively decreases. LysoSensor probes, particularly dextran-conjugated versions of LysoSensor Yellow/Blue, can be used to trace the endocytic pathway and monitor the pH changes during endosome maturation and fusion with lysosomes.

Drug Development and Toxicology

Many pharmaceutical compounds, particularly those that are weakly basic, can accumulate in lysosomes and disrupt their function. This can lead to drug-induced lysosomal dysfunction, which is a concern in drug development. LysoSensor probes can be employed to screen for compounds that alter lysosomal pH and to study the mechanisms of drug-induced lysosomal toxicity. For example, some drugs may cause lysosomal membrane permeabilization, leading to a loss of the pH gradient, which can be detected as a decrease in LysoSensor fluorescence.

Neurodegenerative Diseases

Lysosomal dysfunction is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In these conditions, the accumulation of misfolded proteins and damaged organelles can overwhelm the lysosomal degradation capacity, leading to lysosomal stress and altered pH. LysoSensor probes can be used in cellular models of these diseases to investigate the extent of lysosomal dysfunction and to test the efficacy of therapeutic interventions aimed at restoring lysosomal function.

Conclusion

LysoSensor Green DND-189 and LysoSensor Yellow/Blue (PDMPO) are indispensable tools for the study of lysosomal biology in live cells. Their ability to selectively accumulate in acidic organelles and report on the luminal pH provides valuable insights into a wide range of cellular processes. The detailed protocols and application examples provided in this guide are intended to assist researchers, scientists, and drug development professionals in effectively utilizing these powerful fluorescent probes to advance their research. As our understanding of the central role of lysosomes in health and disease continues to grow, the importance of tools like LysoSensor probes will undoubtedly increase.

References

LysoSensor™ PDMPO: A Technical Guide for Cellular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

LysoSensor™ Yellow/Blue DND-160, commonly referred to as PDMPO, is a fluorescent acidotropic probe invaluable for the study of acidic organelles in live cells, such as lysosomes and endosomes.[1][2][3] As a weak base, it freely permeates cell membranes and accumulates in compartments with low internal pH through protonation.[2][3] This protonation event also triggers a pH-dependent shift in its fluorescence, making it a powerful ratiometric indicator for monitoring lysosomal pH dynamics. PDMPO exhibits dual-excitation and dual-emission spectral peaks; in less acidic environments, it fluoresces blue, while in more acidic organelles, the fluorescence shifts to yellow. This unique characteristic allows for the quantitative analysis of lysosomal pH through ratio imaging.

Mechanism of Action

PDMPO's utility as a lysosomal pH probe is rooted in its chemical nature as a weak base. In the neutral pH of the cytoplasm, PDMPO remains largely unprotonated and is freely permeable to cellular membranes. Upon encountering the acidic lumen of lysosomes (typically pH 4.5-5.0), the probe becomes protonated. This protonation not only traps PDMPO within the organelle but also alters its electronic structure, leading to a significant change in its fluorescence properties. This pH-dependent fluorescence shift is the basis for its use in ratiometric pH measurements.

Caption: Mechanism of LysoSensor™ PDMPO accumulation and fluorescence shift in a live cell.

Quantitative Data

The spectral and physicochemical properties of LysoSensor™ PDMPO are summarized below. This data is crucial for designing and executing experiments, as well as for data analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂N₄O₃ | |

| Molecular Weight | 366.41 g/mol | |

| pKa | ~4.2 - 4.5 | |

| Excitation (Neutral pH) | ~329 nm | |

| Emission (Neutral pH) | ~440 nm (Blue) | |

| Excitation (Acidic pH) | ~384 nm | |

| Emission (Acidic pH) | ~540 nm (Yellow) | |

| Solvent for Stock | Anhydrous DMSO |

Experimental Protocols

The following protocols provide a general guideline for using LysoSensor™ PDMPO to label and analyze acidic organelles in live cells. Optimization may be required for specific cell types and experimental conditions.

Stock Solution Preparation

-

Prepare a 1 mM stock solution of LysoSensor™ PDMPO by dissolving the powder in anhydrous DMSO.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for at least three months under these conditions.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips or in a glass-bottom dish to a confluence of 30-60%.

-

Prepare a working solution of LysoSensor™ PDMPO by diluting the 1 mM stock solution in serum-free medium or a suitable buffer (e.g., PBS) to a final concentration of at least 1 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Remove the culture medium from the cells and wash once with pre-warmed (37°C) medium or buffer.

-

Add the PDMPO working solution to the cells and incubate for 1-5 minutes at 37°C, protected from light. Note: Longer incubation times can lead to an "alkalizing effect" on the lysosomes.

-

Remove the staining solution and wash the cells two to three times with pre-warmed medium or buffer to remove any unbound dye.

-

The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation at a low speed (e.g., 1000g for 5 minutes).

-

Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or buffer containing the desired concentration of LysoSensor™ PDMPO (typically starting at 1 µM).

-

Incubate the cells for 1-5 minutes at 37°C, protected from light.

-

Centrifuge the cells again to pellet them and remove the supernatant containing the staining solution.

-

Wash the cell pellet by resuspending in fresh, pre-warmed medium or buffer and centrifuging again. Repeat this wash step two to three times.

-

After the final wash, resuspend the cells in fresh medium or buffer for analysis by fluorescence microscopy or flow cytometry.

Caption: General experimental workflow for staining live cells with LysoSensor™ PDMPO.

Applications in Cell Biology and Drug Development

LysoSensor™ PDMPO is a versatile tool with numerous applications in fundamental cell biology research and preclinical drug development.

-

Monitoring Lysosomal pH: Its ratiometric nature allows for the precise measurement of lysosomal pH and the detection of pH fluctuations in response to various stimuli or drug treatments.

-

Studying Lysosomal Storage Diseases: Functional defects in lysosomes are linked to a group of genetic disorders known as lysosomal storage diseases (LSDs). PDMPO can be used to investigate aberrations in lysosomal acidification associated with these diseases.

-

Investigating Autophagy and Endocytosis: The endocytic and autophagic pathways converge at the lysosome. PDMPO can be used to study the acidification of autolysosomes and the trafficking of endocytosed material.

-

Drug Development: Many therapeutic compounds can alter lysosomal function. PDMPO is a valuable tool for screening compound libraries to identify drugs that impact lysosomal pH and for elucidating the mechanism of action of lysosomotropic drugs.

Conclusion

LysoSensor™ PDMPO is a robust and reliable fluorescent probe for the study of lysosomal pH in live cells. Its unique dual-emission properties enable ratiometric imaging, providing quantitative insights into the dynamics of this critical organelle. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists seeking to employ this powerful tool in their studies of cellular function and disease.

References

Methodological & Application

LysoSensor™ PDMPO: A Detailed Protocol for Live Cell Imaging and Analysis of Lysosomal pH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, recycling, and signaling pathways. The acidic internal pH of lysosomes (typically 4.5-5.0) is crucial for the optimal activity of lysosomal enzymes. Dysregulation of lysosomal pH is implicated in various pathologies, including lysosomal storage diseases, neurodegenerative disorders, and cancer. Therefore, the ability to accurately measure and monitor lysosomal pH in living cells is of paramount importance in both basic research and drug discovery.

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a fluorescent probe that selectively accumulates in acidic organelles, primarily lysosomes.[1][2][3] PDMPO is a ratiometric pH indicator, exhibiting a pH-dependent shift in its fluorescence emission spectrum, making it a powerful tool for quantitative measurements of lysosomal pH.[1][3] In less acidic environments, PDMPO emits blue fluorescence, which shifts to a longer wavelength (yellow) in more acidic compartments. This ratiometric capability allows for pH measurements that are independent of probe concentration, path length, and instrument settings, providing a robust and reliable method for studying lysosomal function.

This application note provides a comprehensive protocol for the use of LysoSensor™ PDMPO in live cell imaging, including detailed methodologies for cell staining, ratiometric pH calibration, and data analysis. Additionally, we present a framework for adapting this protocol for high-throughput screening applications in drug discovery.

Principle of the Assay

LysoSensor™ PDMPO is a weakly basic amine that freely crosses cell membranes in its neutral state. Upon entering acidic organelles, the probe becomes protonated and accumulates. This protonation also leads to a change in the probe's fluorescence properties. PDMPO exhibits dual excitation and dual emission peaks that are pH-dependent. By capturing the fluorescence intensity at two different emission wavelengths and calculating their ratio, the pH of the lysosomal lumen can be accurately determined. Specifically, the ratio of the yellow fluorescence intensity to the blue fluorescence intensity increases as the pH becomes more acidic.

Quantitative Data Summary

| Parameter | Value | Reference |

| pKa | ~4.47 | |

| Stock Solution Concentration | 1 mM in anhydrous DMSO | |

| Working Concentration | 1 - 5 µM in culture medium | |

| Incubation Time | 1 - 5 minutes at 37°C | |